4-Amino-2,3-dichlorophenol

Descripción

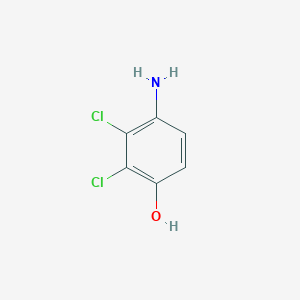

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHWFUQNSLMSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432174 | |

| Record name | 4-amino-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39183-17-0 | |

| Record name | 4-amino-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Di Chloro-4-Hydroxy Aniline (DCHA) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Azo Coupling:the Diazonium Salt is then Immediately Reacted with a Coupling Component. Coupling Components Are Electron Rich Aromatic Compounds, Such As Phenols, Naphthols, or Aromatic Amines.benchchem.comcuhk.edu.hkthe Electrophilic Diazonium Ion Attacks the Electron Rich Ring of the Coupling Component to Form a Stable Azo Compound, Yielding a Brightly Colored Product.cuhk.edu.hkgoogle.com

Advanced Materials and Polymer Science Applications

Beyond traditional dyes, this compound serves as a versatile building block for the synthesis of advanced materials and polymers. bldpharm.combldpharm.com The presence of multiple reactive sites—the amino group, the hydroxyl group, and the aromatic ring—allows it to be incorporated into various polymer backbones or used to create specialized organic materials.

The amino and hydroxyl functional groups can participate in polycondensation reactions to form polymers such as polyamides, polyimides, polyesters, and polyethers. The dichlorinated aromatic core imparts specific properties to these polymers, including enhanced thermal stability, flame retardancy, and chemical resistance, which are desirable in high-performance materials.

Research in materials science explores the use of such halogenated phenolic compounds in the development of:

Organic Pigments: These are insoluble colorants used in paints, inks, and plastics. The structural rigidity and intermolecular interactions provided by the chlorinated phenol (B47542) base can lead to pigments with high stability and durability. bldpharm.com

Electronic Materials: Functionalized phenols are investigated as monomers for organic materials used in electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com The specific electronic properties conferred by the substituted aromatic ring are crucial for these applications.

Specialty Chemicals: It is also used in the synthesis of other complex organic molecules, such as pyrazine (B50134) compounds, which may have applications in various fields of chemical research. pharmaffiliates.com

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Synthesis

In the pharmaceutical sector, 4-Amino-2,3-dichlorophenol is recognized for its role as a versatile building block in the creation of medicinal compounds. Its structural characteristics are leveraged for the development of new therapeutic agents.

A primary application of this compound is in the synthesis of the fungicide Fenhexamid. pharmaffiliates.comchemicalbook.comchemdad.comimpurity.com Fenhexamid, chemically known as N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is produced through the formal condensation of the amino group of this compound with the carboxy group of 1-methylcyclohexanecarboxylic acid. nih.gov This process underscores the compound's critical role as a foundational intermediate. nih.govcsic.es

Furthermore, it serves as a precursor in the synthesis of various pyrazine (B50134) compounds intended for use in pharmaceutical formulations. pharmaffiliates.comchemicalbook.comchemdad.comimpurity.comlabmix24.comlabmix24.comimpurity.comleyan.com

Ongoing research in pharmaceutical chemistry is actively exploring this compound as a foundational scaffold for creating novel therapeutic agents. The term "building block" refers to a key chemical component that is essential in the research and development of new drugs. nih.gov The unique arrangement of functional groups on the this compound molecule allows for various chemical modifications, enabling the development of a diverse range of new molecules with potential medicinal applications. nih.gov

This compound is specifically utilized in the synthesis of pyrazine compounds that are being investigated for drug formulations to treat a range of conditions, including inflammation, respiratory disorders, and viral infections. pharmaffiliates.comchemicalbook.comchemdad.comimpurity.comlabmix24.comlabmix24.comimpurity.comleyan.com Pyrazine derivatives have demonstrated significant therapeutic potential, including high antimycobacterial activity. mdpi.com The synthesis of these specialized pyrazines from this compound highlights its importance in developing targeted therapies. pharmaffiliates.comimpurity.com

Table 1: Pharmaceutical Synthesis Applications of this compound

| Application Area | Synthesized Compound Class | Specific Examples | Therapeutic Focus | Citations |

| Antifungal Agent Synthesis | Anilide Fungicides | Fenhexamid | Agriculture (Fungicide) | nih.gov |

| Drug Formulation | Pyrazine Compounds | Various pyrazine derivatives | Inflammation, Respiratory Disorders, Viral Infections | pharmaffiliates.comchemicalbook.comchemdad.comimpurity.comlabmix24.comlabmix24.comimpurity.comleyan.com |

| Novel Therapeutics | Diverse Derivatives | - | Targeting specific biological pathways |

Utilization in Agrochemical Research and Development

Beyond pharmaceuticals, this compound is an important intermediate product for the preparation of plant protection agents and other agrochemicals. google.com Its chemical properties are well-suited for formulating products designed to enhance crop yield and sustainability.

The compound is directly utilized in the formulation and synthesis of agrochemicals, particularly herbicides and fungicides. Its role as a precursor to the fungicide Fenhexamid is a prominent example of its application in this sector. nih.gov Fenhexamid functions as a protectant fungicide that inhibits fungal spore germination and mycelial growth, used to control diseases on crops like grapes, berries, and tomatoes. nih.gov Additionally, derivatives of related compounds like pyrazines have been evaluated for their herbicidal properties, suggesting a broader potential for intermediates like this compound in developing new crop protection solutions. mdpi.comresearchgate.net The use of chlorophenols as intermediates is a common practice in the manufacturing of agricultural chemicals. nih.gov

Intermediate in Dye and Pigment Production

This compound is a significant chemical intermediate in the manufacturing of various dyes and pigments. Its molecular structure, featuring a reactive amino group and a phenolic hydroxyl group on a dichlorinated benzene (B151609) ring, makes it a valuable precursor in the synthesis of colorants. nih.gov The compound exhibits good affinity for dye applications and serves as a foundational component in organic synthesis for creating complex dye molecules. chembk.comchembk.com The presence of chlorine atoms on the aromatic ring influences the final properties of the dyes, making this compound particularly useful for developing colorants with specific characteristics. Isomeric and related compounds, such as 4-amino-2,6-dichlorophenol (B1218435) and 2-amino-4-chlorophenol (B47367), are also widely utilized as intermediates in the production of dyes for textiles and other materials. guidechem.comiarc.fr

The primary application of this compound in dye synthesis is its role as a diazo component in the formation of azo dyes. Azo dyes, which constitute the largest and most versatile class of commercial colorants, are characterized by the presence of one or more azo groups (–N=N–). redalyc.orguobaghdad.edu.iq The synthesis is a two-step process involving diazotization followed by an azo coupling reaction. redalyc.orgresearchgate.net

Biological Activity and Mechanistic Investigations of 4 Amino 2,3 Dichlorophenol and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

Research has indicated that 4-Amino-2,3-dichlorophenol and its structural relatives possess notable antimicrobial properties. The unique arrangement of an amino group, a hydroxyl group, and chlorine atoms on the phenol (B47542) ring confers specific reactivity and biological activity. This has led to its investigation as a building block for new antimicrobial agents designed to combat resistant microbial strains. Furthermore, it serves as a key intermediate in the synthesis of certain agrochemicals, including fungicides. chemicalbook.com

Efficacy Against Bacterial Strains (e.g., Bacillus, Escherichia coli, Staphylococcus aureus)

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively detailed in the available literature, the broader class of chlorinated aminophenols has demonstrated antibacterial efficacy. For instance, derivatives of dichlorophenol have shown activity against both Escherichia coli and Staphylococcus aureus. Studies on related compounds, such as Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid, have reported MIC values between 8–16 µg/mL against these bacteria. In another example, a Schiff base complex derived from a dichlorophenol, Zn(L)2, showed effectiveness against Bacillus subtilis with a MIC value of 64 μg/mL. researchgate.netshd-pub.org.rs The degradation of the related compound 2,4-dichlorophenol (B122985) by a consortium of Bacillus species has also been studied, indicating interaction between this class of chemicals and Bacillus bacteria. researchgate.net The toxic effects of 2,4-dichlorophenol have been shown to inhibit the growth of E. coli at concentrations as low as 12 µg/mL. nih.gov

| Compound/Derivative | Bacterial Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid | Escherichia coli | 8–16 µg/mL | |

| Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid | Staphylococcus aureus | 8–16 µg/mL | |

| 2-{(E)-[(4-aminophenyl)imino]-methyl}-4,6-dichlorophenol-Zn(II) complex | Bacillus subtilis | 64 µg/mL | researchgate.netshd-pub.org.rs |

| 2,4-dichlorophenol | Escherichia coli | Growth inhibition at 12 µg/mL | nih.gov |

Potential Against Fungi

The antifungal potential of this compound is evident from its use as a crucial intermediate in the synthesis of Fenhexamid, a known agricultural fungicide. chemicalbook.compharmaffiliates.com This application underscores the inherent antifungal properties of its core structure. Furthermore, derivatives synthesized from related dichlorophenols have been explicitly tested for antifungal activity. For example, a Schiff base complex of a dichlorophenol demonstrated activity against Candida tropicalis, with a reported MIC value of 64 μg/mL. researchgate.netshd-pub.org.rs Research into other derivatives has shown that they can exhibit remarkable antifungal activity when compared against standard fungicides. researchgate.net

Disruption of Cellular Processes in Microorganisms

The mechanism of antimicrobial action for this compound is believed to involve the disruption of essential cellular functions. Its structure allows it to potentially interfere with proteins and nucleic acids, and it may act as an inhibitor for certain enzymes by mimicking natural substrates. For related compounds, it has been proposed that the dichloro-hydroxyphenyl moiety enhances the permeability of the microbial cell membrane, leading to cell death. This ability to compromise membrane integrity is a key aspect of its antimicrobial effect.

Pharmacokinetic and Pharmacodynamic Studies (Referencing analogous chlorinated aminophenols for methodological relevance)

Direct pharmacokinetic studies on this compound are limited. However, research on structurally similar chlorinated aminophenols provides valuable methodological insights into how this class of compounds is absorbed, distributed, and metabolized in biological systems.

Absorption and Distribution Studies

Methodologically, in vitro models using isolated renal cortical cells have been employed to study the effects of chlorinated aminophenols. nih.govnih.gov In these studies, cells are incubated with the test compound, and cytotoxicity is measured by markers such as lactate (B86563) dehydrogenase (LDH) release. nih.govnih.gov Such models are crucial for assessing the absorption and potential organ-specific effects of these compounds. For instance, comparative studies with 4-amino-2-chlorophenol (B1200274) (4-A2CP) and 4-amino-2,6-dichlorophenol (B1218435) (4-A2,6DCP) in rat renal cortical cells have been used to establish structure-nephrotoxicity relationships, demonstrating that the number and position of chlorine atoms significantly influence cytotoxic potential. nih.govnih.gov These methodologies are directly relevant for future investigations into the absorption and distribution profile of this compound.

Biotransformation Pathways and Metabolite Identification

The biotransformation of chlorinated aminophenols is a critical area of study, as metabolism can lead to bioactivation and the formation of reactive intermediates. For analogous compounds like 4-A2CP, studies have pointed to the involvement of peroxidases and cyclooxygenase in their bioactivation, while the role of cytochrome P450 (CYP) and flavin monooxygenase (FMO) enzymes appears to be less significant. nih.govnih.gov

The primary routes of biotransformation for related anilines include phenyl ring oxidation, N-oxidation, and N-acetylation, leading to the formation of various aminophenol metabolites and their conjugates. nih.gov Studies on the metabolism of dichloronitrobenzene, a precursor, have identified aminodichlorophenols as metabolites. scispace.com In the case of p-aminophenol, metabolism in rats leads to the formation of glutathione (B108866) S-conjugates, such as 4-amino-2-(glutathion-S-yl)phenol and 4-amino-3-(glutathion-S-yl)phenol, which are identifiable in bile. nih.gov These pathways and identified metabolites for analogous compounds provide a robust framework for predicting and investigating the biotransformation of this compound.

| Parent Compound | Key Metabolic Pathway | Identified Metabolites/Products | Methodological Reference |

|---|---|---|---|

| 4-Amino-2-chlorophenol (4-A2CP) | Peroxidase and Cyclooxygenase Bioactivation | Nephrotoxic species | nih.govnih.gov |

| p-Aminophenol | Glutathione Conjugation | 4-amino-2-(glutathion-S-yl)phenol, 4-amino-3-(glutathion-S-yl)phenol | nih.gov |

| Dichloronitrobenzene | Reduction | Aminodichlorophenols | scispace.com |

| Anilines | Ring Oxidation, N-oxidation, N-acetylation | Aminophenol metabolites and conjugates | nih.gov |

Enzymatic Pathways (e.g., Cytochrome P450, Flavin Monooxygenase, Peroxidase, Cyclooxygenase)

The biotransformation of this compound is a critical determinant of its biological activity and toxicity. While direct metabolic studies on this compound are limited, research on structurally related aminochlorophenols provides significant insights into its likely enzymatic pathways. The metabolism of these compounds can involve several enzyme systems, including Cytochrome P450 (CYP), Flavin-Containing Monooxygenases (FMO), peroxidases, and cyclooxygenases (COX).

Cytochrome P450 (P450s): This superfamily of heme-containing enzymes is a primary driver of xenobiotic metabolism, catalyzing a wide array of oxidative reactions such as C-H hydroxylation and epoxidation. iarc.fr P450s typically require a redox partner and NAD(P)H to function. iarc.fr However, studies on related compounds suggest that CYPs may not be the principal pathway for the bioactivation of all aminochlorophenols. For instance, in vitro studies on 4-amino-2-chlorophenol (4-A2CP) and 4-amino-2,6-dichlorophenol (ADCP) found that most CYP inhibitors did not attenuate their cytotoxicity. nih.govcymitquimica.comregulations.govtandfonline.com This suggests that metabolic pathways other than those mediated by CYP enzymes are primarily responsible for their toxic effects. cymitquimica.com

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes that catalyze the oxygenation of various nucleophilic compounds, using FAD as a cofactor. nih.gov They are involved in the metabolism of numerous xenobiotics. nih.gov Similar to CYPs, FMO inhibitors did not affect the cytotoxicity of ADCP, indicating a limited role for this pathway in its bioactivation. regulations.gov For 4-A2CP, FMO inhibitors also failed to reduce its toxic effects in isolated renal cells. nih.govtandfonline.com

Peroxidases and Cyclooxygenases (COX): In contrast to CYPs and FMOs, peroxidases and cyclooxygenases appear to play a significant role in the bioactivation of aminochlorophenols. Cyclooxygenase, an enzyme responsible for prostaglandin (B15479496) synthesis, can co-oxidize xenobiotics. cdc.gov Studies have shown that the cytotoxicity of 4-A2CP and ADCP may be mediated by such co-oxidation mechanisms. nih.govregulations.gov For example, the cytotoxicity induced by 4-A2CP was reduced after treatment with a peroxidase inhibitor. nih.govtandfonline.com This implicates renal peroxidases and cyclooxygenase in the formation of nephrotoxic species from these compounds. nih.gov The proposed mechanism involves the oxidation of the aminophenols to reactive intermediates like benzoquinoneimines. regulations.gov

Role of Free Radicals in Cytotoxicity

The cytotoxicity of aminochlorophenols, including likely that of this compound, is strongly linked to the generation of free radicals and subsequent oxidative stress. nih.govnih.gov The production of these reactive species can occur during the metabolic oxidation of the parent compound or its metabolites. nih.gov

Research on 4-amino-2-chlorophenol (4-A2CP) and 3,5-dichloroaniline (B42879) (3,5-DCA) supports a free radical-mediated mechanism of toxicity. nih.govnih.gov In vitro studies using isolated kidney cells demonstrated that the cytotoxicity of these compounds was significantly reduced by pretreatment with antioxidants such as ascorbate, glutathione, and N-acetyl-L-cysteine. nih.govtandfonline.comguidechem.com The ability of these antioxidants to mitigate toxicity suggests that free radicals are key contributors to the induced renal injury. nih.gov

Two potential mechanisms for free radical involvement are proposed:

Redox Cycling: Metabolites such as aminophenols or phenylhydroxylamines can undergo redox cycling, a process that generates reactive oxygen species (ROS) like the superoxide (B77818) anion radical, leading to oxidative stress. nih.govguidechem.com

Excretion Mechanisms

The elimination of dichlorophenols from the body occurs relatively rapidly following absorption. osti.goveuropa.eu Studies on 2,4-dichlorophenol (2,4-DCP) in rats and cows show that the parent compound and its metabolites are quickly eliminated, primarily through urine. europa.eu

Metabolism is a key step preceding excretion. Dichlorophenols are metabolized principally via conjugation with glucuronic acid and sulfate. Following intravenous administration of 2,4-DCP to rats, the compound was metabolized to glucuronide and other conjugates which were then rapidly cleared from the body. europa.eu In humans, 2,4-DCP is also metabolized and eliminated in the urine, largely as glucuronide conjugates. osti.gov Fecal excretion accounts for a smaller portion of the elimination. Due to this rapid metabolism and excretion, significant accumulation of dichlorophenols in tissues is not expected. europa.eu

Toxicological Assessment and Safety Profiling

Genotoxicity Studies

This compound is suspected of causing genetic defects. While comprehensive genotoxicity data for this specific isomer is not widely available, studies on related compounds provide valuable insights. For example, the related compound 2-amino-4-chlorophenol (B47367) has been evaluated for genotoxicity. In bacterial reverse mutation assays (Ames test), 2-amino-4-chlorophenol was found to be mutagenic in Salmonella typhimurium strains TA100, TA1535, and TA1537, but only in the presence of metabolic activation. Furthermore, it induced structural chromosomal aberrations in Chinese hamster lung (CHL) cells both with and without metabolic activation. This suggests that metabolites of these compounds may be the ultimate genotoxic agents.

Carcinogenicity Evaluations

There is limited direct evidence regarding the carcinogenicity of this compound. According to one safety data sheet, no component of the product is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).

However, long-term bioassays on the related isomer, 2-amino-4-chlorophenol, provide some points for consideration. In a two-year oral exposure study in rats, hyperplastic lesions, which can be precursors to cancer, were observed in the forestomach of both males and females and in the urinary bladder of males. In the same study, no evidence of carcinogenicity was found in mice.

Acute and Chronic Toxicity in Biological Systems

This compound is classified as harmful if swallowed and may cause an allergic skin reaction. osti.gov It is also known to cause skin and serious eye irritation.

GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

|---|---|---|---|

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | osti.gov |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction | osti.gov |

| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects | osti.gov |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life | osti.gov |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | osti.gov |

Studies on dichlorophenols and their derivatives have highlighted the potential for systemic toxicity. Dichlorophenols may be more potent than phenol in eliciting convulsions. Chronic exposure in animal models has been linked to organ damage. In vivo and in vitro studies on various aminochlorophenols have consistently pointed towards the kidney as a primary target organ.

Nephrotoxicity: Research has demonstrated that exposure to aminochlorophenols can lead to nephrotoxic effects, characterized by renal corticomedullary necrosis. cymitquimica.com The position of the chlorine atoms on the phenol ring influences the nephrotoxic potential; chlorine atoms adjacent to the hydroxyl group tend to increase toxicity. nih.govcymitquimica.com A 90-day study in Wistar rats with the related compound 3-amino-2,4-dichlorophenol (B1274150) hydrochloride revealed degenerative changes in the kidneys, indicative of nephrotoxicity, at doses of 160 and 480 mg/kg bw/day.

Hepatotoxicity: The same 90-day study on 3-amino-2,4-dichlorophenol hydrochloride also found degenerative changes in the liver, suggesting hepatotoxicity at higher doses.

Other Chronic Effects: Chronic bioassays of 2-amino-4-chlorophenol in rats showed decreased erythrocyte counts, hemoglobin, and hematocrit, indicating erythrocyte toxicity.

Nephrotoxicity and Structure-Activity Relationships of Chlorinated Aminophenols

The nephrotoxic potential of chlorinated aminophenols is significantly influenced by the number and position of chlorine atoms on the phenol ring. nih.govnih.gov Research indicates that the addition of a chlorine group to aminophenols can enhance renal toxicity. nih.gov

In studies comparing various chlorinated aminophenols, 4-amino-2,6-dichlorophenol was found to be a potent nephrotoxicant both in vivo and in vitro. nih.govmdpi.com It induced significant kidney damage, including proteinuria, glucosuria, and elevated blood urea (B33335) nitrogen (BUN) levels. mdpi.com In vitro studies using isolated renal cortical cells from male Fischer 344 rats established a decreasing order of nephrotoxic potential as follows: 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol (B1666318) > 4-amino-3-chlorophenol (B108459). nih.govnih.gov This demonstrates that chlorine atoms positioned next to the hydroxyl group on the 4-aminophenol structure increase its nephrotoxic potential, while those next to the amine group tend to decrease it. nih.gov

Specifically, 4-amino-2-chlorophenol proved to be a more potent nephrotoxicant in vivo than 2-amino-4-chlorophenol, causing more severe effects on renal function and structure. nih.gov In vitro, however, both compounds showed similar effectiveness in inhibiting organic ion uptake and gluconeogenesis, as well as increasing lactate dehydrogenase (LDH) leakage, a marker of cell damage. nih.gov Mild renal effects were also reported for this compound following intraperitoneal injection in male Fischer 344 rats.

The mechanism of nephrotoxicity for some chlorinated aminophenols, such as 4-amino-2-chlorophenol, may involve bioactivation by peroxidases and cyclooxygenase, with free radicals playing a role in its cytotoxicity. nih.govnih.gov

Table 1: Comparative in vitro Nephrotoxicity of Chlorinated Aminophenols

| Compound | Relative Nephrotoxic Potential | Observations |

|---|---|---|

| 4-Amino-2,6-dichlorophenol | Highest | Potent nephrotoxicant in vivo and in vitro. nih.govmdpi.com |

| 4-Amino-2-chlorophenol | High | More potent than 4-aminophenol and 4-amino-3-chlorophenol. nih.govnih.gov Bioactivation may involve peroxidases. nih.govnih.gov |

| 4-Aminophenol | Moderate | Less toxic than its chlorinated counterparts with chlorine at the 2-position. nih.govnih.gov |

| 4-Amino-3-chlorophenol | Low | Showed the least cytotoxicity in the comparative study. nih.govnih.gov |

| 2-Amino-4-chlorophenol | Milder in vivo effects | Less potent in vivo than 4-amino-2-chlorophenol. nih.gov |

Impact on Cell Proliferation and Death

The impact of chlorinated phenols on cell processes, including proliferation and apoptosis (programmed cell death), has been a subject of investigation. For instance, 2,4-dichlorophenol (2,4-DCP), a structurally related compound, has been shown to induce apoptosis in primary hepatocytes. researchgate.net Studies on 2,4-DCP revealed that it can cause a decrease in cell viability and inhibit colony formation in vitro. researchgate.net This toxicity is linked to the induction of endoplasmic reticulum (ER) stress. researchgate.net

While direct studies on the impact of this compound on cell proliferation and death are limited, research on similar compounds provides insights. For example, 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide that can degrade to 2,4-dichlorophenol, is known to initiate cell death processes by decreasing cellular glutathione levels, which makes cells more susceptible to damage. pjoes.com

Haematotoxicity and Erythrocyte Effects

Exposure to certain chlorinated aminophenols and their parent compounds can lead to haematotoxicity, particularly affecting red blood cells (erythrocytes). nih.gov Chlorophenols have been observed to cause a range of toxic effects in human erythrocytes, including the oxidation of lipids and proteins, the formation of reactive oxygen species (ROS), and alterations in the antioxidant defense system, such as decreased levels of glutathione (GSH). nih.gov These changes can ultimately lead to alterations in the morphology of erythrocytes and hemolysis (the rupture of red blood cells). nih.gov

Specifically for this compound, high doses have been noted to cause erythrocyte toxicity and changes in hematological parameters. Related compounds like 2-amino-4-chlorophenol have also been reported to cause haematotoxicity, especially methaemoglobin formation. iarc.fr

Gastrointestinal Irritation and Other Systemic Effects

Some phenol derivatives are known to cause damage to the digestive system. scbt.com Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract. scbt.com For instance, in a study on 3-amino-2,4-dichlorophenol hydrochloride, a structurally similar compound, animals treated with a high dose showed moderate to severe ulceration in the stomach. europa.eu General signs of gastrointestinal irritation can include nausea, vomiting, and diarrhea. lgcstandards.com

Beyond the gastrointestinal tract, systemic effects can occur following absorption. Chronic exposure to some corrosive materials may lead to various health issues. scbt.com

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.org These studies help in designing new molecules with enhanced desired properties and reduced toxicity by identifying which structural features are key to their function. gardp.orgunilag.edu.ng

For aminophenol derivatives, the nature and position of substituent groups on the aromatic ring have a pronounced effect on their biological activity. unilag.edu.ng For example, in a study of Schiff bases derived from 2-aminophenol (B121084), it was found that compounds with electron-donating groups exhibited higher antibacterial activity than those with electron-withdrawing groups. unilag.edu.ng

In the context of toxicity, SAR is evident in the nephrotoxicity of chlorinated aminophenols, where the position of the chlorine atoms dictates the degree of toxicity. nih.govnih.gov The addition of chlorine atoms next to the hydroxyl group of 4-aminophenol increases its nephrotoxic potential, while chlorine atoms next to the amine group decrease it. nih.gov This knowledge is vital for predicting the toxic profiles of related compounds and for guiding the synthesis of new chemical entities with improved safety profiles. gardp.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2,4-dichlorophenol (2,4-DCP) |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| 2-amino-4-chlorophenol |

| 3-amino-2,4-dichlorophenol hydrochloride |

| This compound |

| 4-amino-2,6-dichlorophenol |

| 4-amino-2-chlorophenol |

| 4-amino-3-chlorophenol |

Environmental Fate, Ecotoxicology, and Remediation Strategies

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including microbial action, light, and chemical reactions like hydrolysis. While specific data for 4-Amino-2,3-dichlorophenol is limited, the behavior of structurally similar chloro- and aminophenols provides insight into its likely environmental fate.

Microbial degradation is a primary pathway for the breakdown of many organic pollutants in soil and water. iarc.fr Studies on analogous compounds suggest that this compound could be susceptible to microbial metabolism. For instance, bacteria are capable of utilizing chloroaminophenols as their sole source of carbon and energy. nih.govnih.gov

Research on 4-chloro-2-aminophenol (4C2AP) has identified Burkholderia sp. RKJ 800 as a bacterium capable of degrading it, releasing chloride and ammonium (B1175870) ions in the process. nih.gov The degradation pathway involves the enzymatic conversion of 4C2AP to 4-chlorocatechol (B124253) by a deaminase, followed by the cleavage of the aromatic ring. nih.gov Similarly, Arthrobacter sp. SPG has been shown to degrade 2-chloro-4-aminophenol (2C4AP). nih.gov This degradation is initiated by a deaminase that converts 2C4AP into chlorohydroquinone (B41787) (CHQ), which is subsequently dehalogenated to hydroquinone. nih.gov These findings suggest that microbial communities in contaminated environments could potentially develop metabolic pathways to degrade this compound, likely involving deamination, dehalogenation, and ring cleavage steps. Soil microcosm studies have confirmed that bacteria like Burkholderia sp. can effectively remediate chloroaminophenol-contaminated soil. nih.gov

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process. The photodegradation of chlorophenols can occur through direct photolysis or be facilitated by photosensitizing agents. scispace.com For example, the photodegradation of 2,4-dichlorophenol (B122985) (2,4-DCP) has been demonstrated using photocatalysts like Sn1/3Na2/3Sn(OH)6 under ultraviolet light, achieving 99% degradation in 40 minutes. acs.org Radical trapping experiments indicate that superoxide (B77818) radicals (•O2−) are critical in this photocatalytic process. acs.org

Studies on other aminophenols and chlorophenols have shown that photocatalytic degradation is enhanced by the presence of oxidants like hydrogen peroxide (H2O2), which promotes the formation of free radicals that break down the pollutant molecules. researchgate.net 3,4-Dichlorophenol, a related isomer, is known to be a photodegradation product of the widely used antibacterial agent triclosan. cymitquimica.comcymitquimica.com These processes indicate that sunlight could play a role in the natural attenuation of this compound in surface waters.

Hydrolysis (reaction with water) and volatilization (evaporation into the air) are physical and chemical processes that can influence a compound's environmental distribution. For halogenated phenols, the significance of these pathways can vary. The synthesis of 2,6-dichloro-4-aminophenol involves a diazonium hydrolysis step, suggesting the molecule can undergo hydrolysis under specific chemical conditions, though this may not be significant under typical environmental pH and temperature. patsnap.com

The potential for volatilization is related to a compound's vapor pressure. The related compound 2-amino-4-chlorophenol (B47367) has a very low vapor pressure (0.18 Pa at 25 °C), which suggests that volatilization from water or soil surfaces is likely to be a minor dissipation pathway. iarc.fr Given the structural similarity, this compound is also expected to have low volatility.

Ecotoxicological Impact on Aquatic and Terrestrial Ecosystems

The ecotoxicological impact of this compound is a significant concern due to the known toxicity of chlorophenols. scbt.comresearchgate.net Global Harmonized System (GHS) classifications indicate that the compound is highly toxic to aquatic life. nih.govnih.gov

According to GHS classifications from multiple sources, this compound poses a significant hazard to aquatic environments. nih.govnih.gov It is classified as very toxic to aquatic life (H400) and very toxic to aquatic life with long-lasting effects (H410). nih.govnih.gov This implies that releases of this substance into waterways could have immediate and persistent adverse effects on aquatic ecosystems. Formulations containing this compound are also labeled as toxic or harmful to aquatic life. bayer.co.ukbayer.uabayer.co.nz

Table 1: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Source |

|---|---|---|

| H400 | Very toxic to aquatic life | nih.govnih.gov |

| H410 | Very toxic to aquatic life with long lasting effects | nih.govnih.gov |

| H411 | Toxic to aquatic life with long lasting effects (for formulations containing the compound) | bayer.co.ukbayer.ua |

| H412 | Harmful to aquatic life with long lasting effects (for related isomer 2-amino-4,6-dichlorophenol) | lgcstandards.com |

Table 2: Ecotoxicity Data for Related Chlorinated Phenols

| Compound | Species | Endpoint | Value | Source |

|---|---|---|---|---|

| 2,4-Dichlorophenol | Zebrafish (Danio rerio) | 96h LC50 | 3.9 mg/L | scientificwebjournals.com |

| 2,4-Dichlorophenol | Zebrafish (Danio rerio) | 96h LC50 | 4.2 mg/L | scientificwebjournals.com |

| 1-Chloro-2,4-dinitrobenzene | Water flea (Daphnia magna) | EC50 | 0.002 mg/L | scientificwebjournals.com |

The toxicity of chlorinated compounds can differ between organisms due to variations in cell structure, metabolism, and other physiological factors. scientificwebjournals.com Vertebrates like fish possess defense systems against oxidative stress, which can be induced by such chemicals. scientificwebjournals.com Nevertheless, the available data for related compounds like 2,4-dichlorophenol show high toxicity to fish. scientificwebjournals.com There is no specific information available regarding the toxicity of this compound to yeast. However, the broad classification of "very toxic to aquatic life" suggests that microorganisms, including yeast, could also be adversely affected. nih.govnih.gov

Remediation and Mitigation Technologies for Environmental Contamination

The environmental persistence and potential toxicity of this compound and related chlorinated phenols necessitate the development of effective remediation and mitigation strategies. Research has focused on various technologies aimed at removing these compounds from contaminated soil and water. These approaches can be broadly categorized into physical, chemical, and biological methods.

A significant challenge in remediation is the recalcitrant nature of chlorinated aromatic compounds. researchgate.net Their resistance to degradation often increases with the number of chlorine atoms on the aromatic ring. cdc.gov Therefore, technologies that can effectively break down these stable structures are of particular interest.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. kirj.ee These methods are considered promising for the destruction of a wide range of refractory organic compounds, including chlorophenols. dntb.gov.uabibliotekanauki.pl

Several AOPs have been investigated for the degradation of chlorophenols, demonstrating varying degrees of effectiveness. These include:

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. bibliotekanauki.pl This method has been shown to be effective in degrading various phenolic compounds. bibliotekanauki.pl For instance, studies on p-aminophenol, a related compound, have shown significant degradation using the Fenton process, with optimal conditions being a pH of 3.0 and a specific H₂O₂ to Fe²⁺ ratio. bibliotekanauki.pl The efficiency of the Fenton process can be enhanced with the use of UV light (photo-Fenton).

UV/H₂O₂ Treatment: This process involves the photolysis of hydrogen peroxide by ultraviolet (UV) radiation to generate hydroxyl radicals. It has been successfully used for the destruction of chlorophenols and other chlorinated compounds. kirj.ee Research comparing different AOPs for the degradation of p-chlorophenol found that the UV/H₂O₂ system was highly effective, with the degradation rate influenced by factors such as pH and H₂O₂ concentration. bioline.org.br

Ozonation: Ozone (O₃) can directly react with organic pollutants or be used in combination with other oxidants like hydrogen peroxide (O₃/H₂O₂) or UV light (O₃/UV) to generate hydroxyl radicals. kirj.ee The combination of ozone and hydrogen peroxide, known as the peroxone process, has demonstrated better degradation of pesticides compared to ozone alone. kirj.ee

Table 1: Comparison of Advanced Oxidation Processes for p-Chlorophenol Degradation bioline.org.br

| Oxidation System | Rate Constant (min⁻¹) | Optimal pH | Optimal H₂O₂ Concentration (mol/L) |

| UV/H₂O₂ | 0.137 | 7 | 0.05 |

| Microwave/H₂O₂ | 0.012 | 10.5 | 0.1 |

| UV alone | 0.020 | - | - |

| Microwave alone | 0.004 | - | - |

Adsorption

Adsorption is a surface phenomenon where pollutants are removed from an aqueous solution by adhering to the surface of a solid material. It is considered a simple and cost-effective method for treating wastewater containing organic contaminants. researchgate.net

Various adsorbent materials have been explored for the removal of chlorophenols from water:

Activated Carbon: Activated carbon, due to its high surface area and porous structure, is a widely used adsorbent. Studies have shown that activated bamboo charcoal can effectively remove 2,4-dichlorophenol (2,4-DCP) from aqueous solutions, with acidic pH being favorable for adsorption. researchgate.net

Modified Adsorbents: To enhance adsorption capacity and selectivity, activated carbon and other materials can be modified. For example, powdered activated carbon modified with amine groups has shown high efficiency in removing 4-chlorophenol, with an adsorption capacity of 316.1 mg/g under optimal conditions. researchgate.net

Nanomaterials: Magnetic Pd/Fe nanoparticles supported on multiwalled carbon nanotubes (MWCNTs) have demonstrated effective removal of 2,4-DCP from water. acs.org These nanohybrids facilitate rapid adsorption followed by gradual dechlorination. acs.org

Table 2: Adsorption Capacities of Different Adsorbents for Chlorophenols

| Adsorbent | Pollutant | Adsorption Capacity (mg/g) | Reference |

| Amine-modified activated carbon | 4-Chlorophenol | 316.1 | researchgate.net |

| Activated bamboo charcoal | 2,4-Dichlorophenol | ~90% removal | researchgate.net |

| MWCNTs-Fe₃O₄–Pd/Fe nanohybrids | 2,4-Dichlorophenol | Rapid adsorption | acs.org |

Bioremediation

Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic or non-toxic forms. researchgate.net It is considered an environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods. researchgate.netnih.gov

The biodegradation of chlorophenols by various microorganisms has been extensively studied:

Bacterial Degradation: Several bacterial species, such as Pseudomonas and Rhodococcus, can utilize chlorophenols as a source of carbon and energy. nih.gov The degradation can proceed through different metabolic pathways, often initiated by hydroxylases that add hydroxyl groups to the aromatic ring, making it susceptible to cleavage. researchgate.net

Fungal Degradation: Fungi are also capable of degrading chlorophenols and are often more tolerant to high concentrations of pollutants compared to bacteria. mdpi.com Fungal strains isolated from marine invertebrates have shown the ability to transform 2,4-DCP. mdpi.com

Enhanced Bioremediation: The efficiency of bioremediation can be enhanced by combining it with other treatments. For example, pretreatment with electrically neutral reactive species generated from nonthermal atmospheric-pressure plasma has been shown to improve the bacterial degradation of 4-chlorophenol. nih.gov Coupling palladium nanoparticles with a biofilm has also been found to promote the removal and complete dechlorination of 2,4-DCP. tongji.edu.cn

Table 3: Microorganisms Involved in Chlorophenol Bioremediation

| Microorganism Type | Example Species/Strain | Degraded Compound | Reference |

| Bacteria | Pseudomonas sp. | 4-Chlorophenol | nih.gov |

| Bacteria | Cupriavidus necator JMP222 | 2,4-Dichlorophenol | researchgate.net |

| Fungi | Aspergillus sp. ML147-S2 | 2,4-Dichlorophenol | mdpi.com |

| Fungi | Tritirachium sp. ML197-S3 | 2,4-Dichlorophenol | mdpi.com |

Spill and Contamination Management

In the event of a spill or environmental contamination with this compound, immediate and appropriate cleanup procedures are crucial to prevent its spread and minimize exposure. cymitquimica.com For dry spills, procedures should focus on avoiding dust generation by using dry cleanup methods such as sweeping or vacuuming (with explosion-proof equipment). The collected material should be placed in sealed and labeled containers for proper disposal. cymitquimica.com For wet spills, the material should be shoveled or vacuumed up and contained. cymitquimica.com In all cases, the affected area should be washed down with large amounts of water, and runoff into drains or waterways must be prevented. cymitquimica.com If contamination of drains or waterways does occur, emergency services should be notified immediately. cymitquimica.com

Analytical Methodologies for the Characterization and Detection of 4 Amino 2,3 Dichlorophenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Amino-2,3-dichlorophenol by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide definitive structural information. Certificates of analysis for this compound confirm that its structure is verified using NMR. lgcstandards.com A patent for the preparation of 2,3-dichloro-4-hydroxyaniline (an alternative name for this compound) includes ¹H-NMR and ¹³C-NMR spectra as means of characterization. google.com

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, the aromatic protons will exhibit distinct chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing chlorine atoms. The protons on the benzene (B151609) ring, as well as those on the amino and hydroxyl groups, will produce signals at specific frequencies, and their splitting patterns can reveal adjacent proton relationships.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will resonate at a characteristic chemical shift. The carbon atoms attached to the chlorine, oxygen, and nitrogen atoms will show significant shifts due to the electronegativity of these heteroatoms.

Below is a table summarizing the expected NMR data.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 7.5 | The exact shifts depend on the solvent and the specific positions on the ring. |

| ¹H (Amine, -NH₂) | 3.0 - 5.0 | Broad signal, position can vary with concentration and solvent. |

| ¹H (Hydroxyl, -OH) | 4.0 - 7.0 | Broad signal, position is highly variable and depends on hydrogen bonding. |

| ¹³C (Aromatic) | 110 - 160 | Carbons attached to substituents will have distinct shifts. |

Note: The actual chemical shifts can vary based on the solvent used and the concentration of the sample.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the O-H, N-H, C-Cl, and C=C bonds within its structure. This technique is often used to confirm the presence of these key functional groups.

The table below outlines the expected FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (often two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1180 - 1260 |

| C-Cl | Stretching | 600 - 800 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, mass spectrometry will confirm its molecular weight of approximately 178.01 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can also help to confirm the structure of the molecule. A patent related to the synthesis of this compound mentions the use of HPLC-MS to characterize the product and confirm its purity. google.com Standard methods for detecting and quantifying this compound in environmental samples include GC-MS.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum will show one or more absorption maxima (λ_max_) at specific wavelengths, which can be used for quantitative analysis. For instance, HPLC analysis is often paired with UV-Vis detection for the quantification of similar phenolic compounds. The degradation of related dichlorophenols has been monitored using UV-Vis spectroscopy. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is routinely used to assess the purity of the compound. lgcstandards.com

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. For related compounds, such as 3-Amino-2,4-dichlorophenol (B1274150), reverse-phase HPLC methods have been developed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The purity of this compound has been confirmed to be as high as 100% using HPLC-MS. google.com

The following table summarizes a typical set of HPLC conditions for the analysis of aminophenol derivatives.

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of water (with acid, e.g., acetic acid) and acetonitrile |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 280 nm) |

| Injection Volume | 10 - 20 µL |

These analytical methodologies, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity, purity, and concentration are accurately determined for its intended applications.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the polar nature of the amino and hydroxyl groups, derivatization is often required to enhance volatility and improve chromatographic performance. sigmaaldrich.com

Derivatization: The primary goal of derivatization is to convert the polar functional groups (-OH, -NH2) into less polar, more volatile moieties. sigmaaldrich.com Common derivatization techniques include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group, increasing the molecular weight and volatility. sigmaaldrich.com

Acylation: Acetic anhydride (B1165640) can be used to form acetamide (B32628) intermediates from the amino group. researchgate.net This method has been successfully applied in the analysis of hair dye ingredients. mdpi.com

Alkylation: Reagents like diazomethane (B1218177) or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) can be used to form methyl ethers (anisoles) or pentafluorobenzyl ethers, respectively. epa.gov It is important to note that some phenols, particularly those with nitro groups, may not derivatize effectively with PFBBr. epa.gov

GC Conditions: The choice of GC column and detector is critical for successful analysis.

Columns: Fused-silica capillary columns are preferred for their high resolution and efficiency. epa.gov A common choice is a nonpolar or medium-polarity column, such as one with a 95% dimethyl and 5% diphenyl-polysiloxane stationary phase (e.g., DB-5). epa.gov For faster analysis of higher molecular weight derivatives, a short, narrow-bore column can be advantageous. sigmaaldrich.com

Detectors:

Flame Ionization Detector (FID): Suitable for the analysis of underivatized or methylated phenols. epa.gov

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for the analysis of PFBBr derivatives. epa.gov

Mass Spectrometry (MS): Provides definitive identification of the compound based on its mass spectrum. GC-MS is a standard technique for the analysis of this compound and its derivatives. sigmaaldrich.com The mass spectra of derivatives show characteristic fragments that aid in identification. sigmaaldrich.com

A typical GC-MS analysis involves injecting the derivatized sample into the GC, where it is separated on the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification and quantification. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and separation of compounds like this compound. pharmaknowledgeforum.com It is particularly useful for monitoring reaction progress and for preliminary identification. sigmaaldrich.com

The principle of TLC is based on the differential partitioning of components between a solid stationary phase and a liquid mobile phase. pharmaknowledgeforum.com The separation is governed by polarity. pharmaknowledgeforum.com

Stationary Phase: The most commonly used stationary phase for the separation of aminophenols is silica (B1680970) gel. pharmaknowledgeforum.commerckmillipore.com Silica gel is a polar adsorbent, and this type of chromatography is referred to as normal-phase chromatography. umlub.pl Pre-coated TLC plates with silica gel 60 F254 are widely used. researchgate.net

Mobile Phase: The choice of the mobile phase is crucial for achieving good separation. merckmillipore.com The mobile phase is typically a mixture of solvents, and its polarity is adjusted to optimize the separation. pharmaknowledgeforum.com For the separation of polar compounds like aminophenols on a polar stationary phase, a less polar mobile phase is used. pharmaknowledgeforum.com However, since this compound has both polar amino and hydroxyl groups, a mobile phase with a moderate polarity is often required. pharmaknowledgeforum.com A common approach is to use a mixture of a nonpolar solvent and a more polar modifier. pharmaknowledgeforum.com For instance, a mobile phase consisting of toluene, chloroform, and ethanol (B145695) has been used for the separation of similar compounds. researchgate.net

Development and Visualization: The TLC plate is placed in a developing chamber containing the mobile phase. pharmaknowledgeforum.com The chamber should be saturated with solvent vapors to ensure reproducible results. merckmillipore.com The mobile phase moves up the plate by capillary action, carrying the sample components with it. umlub.pl More polar compounds interact more strongly with the stationary phase and travel a shorter distance, while less polar compounds travel further. pharmaknowledgeforum.com

After development, the separated spots need to be visualized. If the compounds are not colored, a visualization agent is used. For amino acids and aminophenols, ninhydrin (B49086) is a common spray reagent that produces colored spots upon heating. ksu.edu.sasouthernbiological.com The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ksu.edu.sa

Table 1: TLC System for Aminophenol Separation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates | researchgate.net |

| Mobile Phase Example | Toluene: Chloroform: Ethanol | researchgate.net |

| Visualization | Ninhydrin spray reagent followed by heating | ksu.edu.sasouthernbiological.com |

Advanced Detection and Quantification Methods

Beyond standard chromatographic techniques, more advanced methods have been developed for the sensitive and selective detection of dichlorophenol derivatives.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization, making them attractive for the detection of phenolic compounds. These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique for studying the electrochemical behavior of compounds. In the case of amines, anodic oxidation is typically observed. rsc.org The oxidation of tertiary amines often shows two waves, with the first occurring at a less positive potential than that of secondary amines. rsc.org The peak potential can be influenced by the presence of electron-withdrawing groups on the molecule. rsc.org

Modified Electrodes: To enhance sensitivity and selectivity, chemically modified electrodes are often employed. These modifications can involve:

Nanomaterials: Gold nanoparticles have been used to modify electrodes for the detection of 2,4-dichlorophenol (B122985). jlu.edu.cn

Polymers: Poly(Eriochrome Black T) modified pencil graphite (B72142) electrodes have been used for the indirect voltammetric determination of hydrazine (B178648), demonstrating the utility of polymer films. tandfonline.com

Molecularly Imprinted Polymers (MIPs): MIPs create specific recognition sites for the target analyte, leading to high selectivity. A molecularly imprinted electrochemical sensor has been developed for 2,4-dichlorophenol using a composite film of o-aminothiophenol and gold nanoparticles. jlu.edu.cn

Cyclodextrins: A carbon paste electrode modified with β-cyclodextrin functionalized ionic liquid has shown enhanced sensitivity and selectivity for 2,4-dichlorophenol. rsc.org

Voltammetric Techniques:

Differential Pulse Voltammetry (DPV): This technique offers improved sensitivity compared to cyclic voltammetry. tandfonline.com

Square Wave Anodic Stripping Voltammetry (SWASV): This is a highly sensitive technique used for trace metal analysis and has been adapted for the determination of organic compounds. ajol.info

A study on a PEDOT:PSS/MWCNT aerogel modified electrode for the detection of 2,4-dichlorophenol reported a wide linear range and a low detection limit of 0.003 µM. google.com

Method Development and Validation for Trace Analysis

The development and validation of analytical methods are essential to ensure the reliability and accuracy of results, particularly for trace analysis. This process involves optimizing various parameters and assessing the method's performance.

Sample Preparation: For complex matrices like soil or water, a sample preparation step is often necessary to extract and preconcentrate the analyte. Solid-phase extraction (SPE) using C18 cartridges is a common technique for this purpose.

Method Validation Parameters: A comprehensive method validation includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by constructing a calibration curve and determining the correlation coefficient (r²). mdpi.compom.go.id

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com For a molecularly imprinted sensor for 2,4-DCP, a detection limit of 1.5×10⁻⁸ mol/L was reported. jlu.edu.cn

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.compom.go.id

Accuracy: The closeness of the mean of a set of results to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is determined. mdpi.compom.go.id Recoveries for the analysis of 2,4-DCP in water samples ranged from 95.2% to 109.3%. jlu.edu.cn

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. pom.go.id

Stability: The chemical stability of the analyte in the sample and in standard solutions over time. mdpi.com

Table 2: Performance Characteristics of a Validated HPLC Method for Aminophenol Isomers

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | 1.0 | pom.go.id |

| Precision (RSD) | 0.59% - 1.92% | pom.go.id |

| Accuracy (% Recovery) | 99.06% - 101.05% | pom.go.id |

| Limit of Quantification (LOQ) | 0.07% | pom.go.id |

Quality Control and Reference Standards in Analytical Research

Quality control (QC) and the use of certified reference standards are fundamental to ensuring the accuracy, reliability, and comparability of analytical data. chemscene.com

Reference Standards: Certified Reference Materials (CRMs) are highly characterized materials with known concentrations and uncertainties. restek.com They are used for:

Calibrating analytical instruments.

Validating analytical methods.

Assessing laboratory performance.

Several suppliers offer CRMs for phenolic compounds, often as multi-component solutions. restek.comsigmaaldrich.com For example, EPA TCL Phenols Mix is a certified reference material containing a mixture of phenols in methylene (B1212753) chloride. sigmaaldrich.com While a specific CRM for this compound may not be listed in these mixes, custom standards can often be prepared. The purity of the reference standard is critical and is typically specified by the supplier (e.g., ≥98%). chemscene.com

Quality Control Procedures: In a laboratory setting, a robust quality control program includes:

Method Blanks: Analyzing a sample without the analyte to check for contamination from reagents or the analytical system. gov.bc.ca

Laboratory Control Samples (LCS): A sample of a clean matrix (e.g., sand or reagent water) spiked with a known concentration of the analyte. It is used to monitor the performance of the entire analytical process. gov.bc.ca

Matrix Spikes: A portion of a sample is spiked with a known amount of the analyte to assess the effect of the sample matrix on the analytical method. gov.bc.ca

Surrogate Standards: A compound that is chemically similar to the analyte but not expected to be present in the sample is added to every sample before preparation. It is used to monitor the efficiency of the sample preparation and analysis. For phenolic compounds, brominated phenols like 2,4-dibromophenol (B41371) are often used as surrogates. gov.bc.ca

The use of these QC measures ensures that the analytical data generated are of high quality and defensible. The Certificate of Analysis (CofA) accompanying a CRM provides crucial information regarding its production, certification, and proper use. sigmaaldrich.com

Derivatives and Analogues of 4 Amino 2,3 Dichlorophenol: Comparative Studies

Synthesis and Characterization of Substituted 4-Amino-2,3-dichlorophenol Analogues

The synthesis of analogues of this compound typically involves multi-step chemical reactions, starting from commercially available precursors. A common strategy is the reduction of a corresponding nitrophenol. For instance, the synthesis of 4-amino-2,3,5-trimethylphenol (B46268) begins with the nitration of 2,3,5-trimethylphenol, followed by a reduction step. This method exploits the electron-donating nature of the methyl groups to direct the nitration to the desired position.

Another key synthetic route involves the reaction of a substituted phenol (B47542) with a diazonium salt, followed by reduction. The synthesis of this compound itself can be achieved by reacting 2,3-dichlorophenol (B42519) with a diazonium salt of aniline (B41778), followed by reduction of the resulting azo compound. chemicalbook.com For example, a solution of aniline is treated with sodium nitrite (B80452) in hydrochloric acid to form the diazonium salt. chemicalbook.com This is then added to a solution of 2,3-dichlorophenol and sodium hydroxide. chemicalbook.com The resulting 2,3-dichloro-4-phenylazo-phenol is then reduced using agents like hydrazine (B178648) hydrate (B1144303) or sodium hydrosulfite to yield the final product, 2,3-dichloro-4-hydroxyaniline (an alternative name for this compound). researchgate.net

Derivatives can also be formed through reactions involving the amino or hydroxyl groups, such as acylation. chemcess.com Acetylation reactions using acetic anhydride (B1165640) are a common method to produce N-acylated products. chemcess.com

Characterization of these synthesized analogues is essential to confirm their structure and purity. Standard spectroscopic methods are employed for this purpose.

Table 1: Spectroscopic Characterization of Aminophenol Analogues

| Compound | Method | Key Signals | Reference |

|---|---|---|---|

| 4-Amino-2,3,5-trimethylphenol | ¹H NMR (CDCl₃) | δ 2.18 (s, 6H, C2/C3-CH₃), 2.30 (s, 3H, C5-CH₃), 6.41 (s, 1H, aromatic H) | |

| 4-Amino-2,3,5-trimethylphenol | IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) | |

| 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl) acetamide (B32628) | ¹H NMR (DMSO-d6) | δ 12.65 (1H, s, NHCO), 7.85 (1H, s, thiazole-H), 7.5-7.9 (4H, m, 2Ar-H), 4.41 (2H, s, CH₂CO) | scilit.com |

Comparative Biological Activities of Analogues

The biological activity of aminophenol derivatives can be significantly altered by the number and position of halogen substituents, as well as by other functional groups.

Studies on the nephrotoxic (kidney-damaging) potential of 4-aminochlorophenols reveal a clear structure-activity relationship. The position and number of chlorine atoms on the aminophenol ring are critical determinants of toxicity. nih.govepa.gov An in vitro study using isolated renal cortical cells from Fischer 344 rats compared the cytotoxicity of several analogues. nih.govepa.gov

The results demonstrated that the addition of chlorine atoms next to the phenolic hydroxyl group tends to increase nephrotoxic potential, while chlorine atoms adjacent to the amino group may decrease it. nih.gov The study established a clear order of decreasing in vitro cytotoxicity: 4-amino-2,6-dichlorophenol (B1218435) (4-A2,6DCP) was the most toxic, followed by 4-amino-2-chlorophenol (B1200274) (4-A2CP), then the parent compound 4-aminophenol (B1666318) (4-AP), and finally 4-amino-3-chlorophenol (B108459) (4-A3CP), which was the least toxic. nih.govepa.gov This in vitro ranking is consistent with previously reported in vivo nephrotoxic potential for these compounds. nih.gov The mechanism of this toxicity is thought to involve bioactivation by enzymes like cyclooxygenase and peroxidases, leading to the formation of reactive metabolites and free radicals that cause cellular damage. nih.govepa.gov

Table 2: Comparative In Vitro Nephrotoxicity of 4-Aminochlorophenol Analogues

| Compound | Relative Cytotoxicity Ranking | Key Finding | Reference |

|---|---|---|---|

| 4-amino-2,6-dichlorophenol (4-A2,6DCP) | Most Toxic | Two chloro groups ortho to the hydroxyl group significantly increase toxicity. | nih.govepa.gov |

| 4-amino-2-chlorophenol (4-A2CP) | More Toxic than 4-AP | One chloro group ortho to the hydroxyl group increases toxicity. | nih.govepa.goveurochlor.org |

| 4-aminophenol (4-AP) | Baseline | The parent, non-chlorinated compound. | nih.govepa.gov |

Derivatives of aminophenols have been widely investigated for their antimicrobial properties. The introduction of different substituents onto the basic structure allows for the modulation of activity against various bacterial and fungal strains.

For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and tested for antibacterial activity. mdpi.com The results showed that the nature of the aryl substituent significantly impacted efficacy. The compound with a 4-nitrophenyl group (6c) displayed the most promising activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. mdpi.com Another analogue with a 2-chlorophenyl group (6e) also showed good activity. mdpi.com In contrast, derivatives with other substituents like trimethoxyphenyl (6h) or a simple phenyl group (6a) showed less antibacterial potency. mdpi.com

Similarly, studies on Schiff bases derived from 2-aminophenol (B121084) showed that the nature and position of substituents like bromo or nitro groups influence antimicrobial action, with activity also being dependent on the solvent used for testing. acs.org These findings highlight that modifications across the entire molecule, not just the chlorophenol core, are critical for determining antimicrobial efficacy.

Table 3: Comparative Antimicrobial Activity of Selected Chlorophenol Analogues

| Compound/Derivative Class | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | S. aureus, B. subtilis, E. coli, P. aeruginosa | Exhibited the most promising antibacterial activity in its series, with MICs of 8 µg/mL. | mdpi.com |

| 4-Chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | S. aureus, B. subtilis, E. coli, P. aeruginosa | Displayed good antibacterial activity. | mdpi.com |

| 2-chloro-5-fluoro phenol | E. coli, S. aureus, P. aeruginosa | Possesses notable antibacterial activity. | nih.gov |

Comparative Environmental Fate and Toxicological Profiles of Related Chlorophenols

Chlorophenols are recognized as environmental contaminants due to their widespread use and formation as byproducts in industrial processes and water treatment. nih.govunl.pt Their environmental behavior and toxicity are largely dictated by the degree and position of chlorine substitution. epa.gov

Generally, water solubility decreases and acidity increases with a higher number of chlorine atoms. epa.govunl.pt This affects their form in the environment; for example, pentachlorophenol (B1679276) begins to dissociate at a pH of about 3.5, whereas 2-chlorophenol (B165306) does not dissociate below pH 7. epa.gov The environmental fate of 2,5-dichlorophenol, an isomer of the parent phenol of the title compound, is influenced by its low expected soil mobility and potential for volatilization from water. nih.gov Biodegradation is not considered a major fate process for 2,5-dichlorophenol. nih.gov

The toxicity of chlorophenol isomers to aquatic organisms typically increases with the degree of chlorination, with pentachlorophenol being the most toxic. epa.gov However, the relationship is not always linear and depends on the specific isomer. For instance, a comparison of 2,4-dichlorophenol (B122985) (2,4-DCP) and its metabolite 2,4-dichlorophenoxyacetic acid (2,4-D) showed that the metabolite 2,4-DCP was more toxic to the bacterium Vibrio qinghaiensis and the nematode Caenorhabditis elegans. acs.org Aminophenols are also recognized as toxic to aquatic life, capable of causing DNA damage in organisms like zebrafish. nih.govresearchgate.net

Table 4: Comparative Ecotoxicity of Chlorophenol Analogues

| Compound | Organism | Toxicity Endpoint (Value) | Key Observation | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenol | Caenorhabditis elegans | pLC₅₀ (24h) = 3.408 | More toxic than its parent compound, 2,4-D. | acs.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Caenorhabditis elegans | pLC₅₀ (24h) = 2.425 | Less toxic than its primary metabolite, 2,4-DCP. | acs.org |

| 2-Chlorophenol | Leuciscus idus melanotus (Fish) | 48h-LC₅₀ = 3 mg/L | Demonstrates acute toxicity to freshwater fish. | eurochlor.org |

| 4-Chlorophenol | Chaetogammarus marinus (Invertebrate) | 96h-LC₅₀ = 4.1 mg/L | Demonstrates acute toxicity to marine invertebrates. | eurochlor.org |

Rational Design of Derivatives for Enhanced Activity or Reduced Toxicity

Rational design involves the deliberate, structure-based modification of a lead compound to optimize its properties. This approach relies heavily on understanding the structure-activity relationships (SAR) discussed in previous sections. By identifying which parts of the molecule are responsible for desired activities (e.g., antimicrobial) and which contribute to undesired effects (e.g., toxicity), researchers can synthesize new analogues with improved profiles.

For instance, the knowledge that chlorination at the 2- and 6-positions of 4-aminophenol enhances nephrotoxicity can guide chemists to avoid this substitution pattern when designing new compounds where low toxicity is a goal. nih.govepa.gov Conversely, in designing new antimicrobial agents, the finding that a 4-nitrophenyl group on an oxadiazole substituent enhances efficacy can be used as a starting point for further optimization. mdpi.com

Computational tools like molecular docking are increasingly used in this process. mdpi.comacs.orgnih.gov Molecular docking simulates the interaction between a ligand (the designed analogue) and a biological target, such as a bacterial enzyme. nih.gov For example, 2-chloro-5-fluoro phenol was docked with Staphylococcus aureus Tyrosyl-tRNA synthetase, a key enzyme, to understand the structural basis for its antibacterial activity. nih.gov Similarly, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were docked against the bacterial enzyme DNA gyrase to help explain their observed antibacterial activities. mdpi.com These computational predictions help prioritize which novel compounds to synthesize and test, making the design process more efficient. The ultimate goal is to create derivatives like novel heterocyclic phenols that may inhibit biological targets effectively while being more metabolically stable and exhibiting less cytotoxicity than the original compounds. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methods for 4-amino-2,3-dichlorophenol in laboratory settings?

- Methodological Answer : Acetylation reactions using acetic anhydride in tetrahydrofuran (THF) and water mixtures have been employed to synthesize derivatives of this compound. Post-reaction, extraction with diethyl ether, washing with saturated sodium bicarbonate, and solvent evaporation under reduced pressure yield crude products. Further purification via column chromatography or recrystallization in ethanol is recommended to isolate high-purity compounds .

Q. How can researchers detect and quantify this compound in environmental samples?